Home > Products > Screening Compounds P119246 > 7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 896299-45-9

7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2496963
CAS Number: 896299-45-9
Molecular Formula: C23H32N6O3
Molecular Weight: 440.548
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Purine derivatives, particularly those structurally similar to the compound , are of significant interest in medicinal chemistry. These compounds often exhibit biological activity and are explored as potential drug candidates for various diseases [, , , , , , , ].

Synthesis Analysis

While the specific compound isn't mentioned, several articles describe the synthesis of similar purine derivatives. These syntheses generally involve multi-step reactions, often starting with a substituted xanthine or purine core, followed by alkylation, amination, and other modifications to introduce desired substituents [, , ].

Molecular Structure Analysis

The molecular structure of purine derivatives significantly influences their biological activity. Researchers often utilize techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to analyze their structures and understand structure-activity relationships [, ].

Mechanism of Action
  • Adenosine receptor antagonism: Some derivatives act as antagonists for adenosine receptors (A1, A2A), impacting dopamine signaling and potentially benefiting Parkinson's disease treatment [, ].
  • Phosphodiesterase inhibition: Certain derivatives inhibit phosphodiesterase enzymes, leading to increased intracellular cAMP levels and potential application as anti-asthmatic agents [].
  • Dipeptidyl peptidase-4 (DPP-4) inhibition: Linagliptin, a notable example, inhibits DPP-4, increasing incretin hormone levels and aiding in blood glucose regulation for type 2 diabetes treatment [, ].
Physical and Chemical Properties Analysis

While the provided articles don't extensively analyze the physicochemical properties of the specific compound, they often mention properties like solubility, melting point, and stability for similar derivatives, which are crucial for drug formulation and development [, , ].

Applications
  • Parkinson's disease: Adenosine A2A receptor antagonists show promise in managing Parkinson's disease symptoms and potentially offering neuroprotection [].
  • Cognitive enhancement: Dual adenosine A1 and A2A antagonists exhibit potential in improving cognitive function and memory [].
  • Type 2 diabetes: DPP-4 inhibitors effectively control blood glucose levels in individuals with type 2 diabetes [, ].
  • Cardiovascular diseases: Some derivatives display antiarrhythmic and hypotensive activities, potentially treating cardiovascular conditions [].
  • Asthma: Xanthine-based derivatives with phosphodiesterase inhibitory activity hold potential as anti-asthmatic agents [].

1. Linagliptin (BI1356, 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) []

  • Compound Description: Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It works by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon secretion, ultimately leading to better glycemic control. []

**2. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2) ** []

  • Compound Description: This compound, alongside its 8-alkylamino substituted derivatives, were investigated for their cardiovascular activity. It demonstrated strong prophylactic antiarrhythmic activity. []

3. 8-(2-morpholin-4-yl-ethylamino) substituted derivative of compound (2) []

  • Compound Description: This is an 8-alkylamino substituted derivative of compound (2) that showed strong prophylactic antiarrhythmic activity. []

4. 8-benzylamino substituted derivative of compound (2) []

  • Compound Description: This derivative of compound (2), modified at the 8th position of the purine, was found to exhibit hypotensive activity. []

5. 8-(pyridin-2-yl-methylamino) substituted derivative of compound (2) []

  • Compound Description: This is another derivative of compound (2), modified at the 8th position of the purine, and it also demonstrated hypotensive activity. []

6. 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione []

  • Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. []

7. 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B) []

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives studied for their antiasthmatic activity. []

Properties

CAS Number

896299-45-9

Product Name

7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Molecular Formula

C23H32N6O3

Molecular Weight

440.548

InChI

InChI=1S/C23H32N6O3/c1-16(2)9-10-29-19(24-21-20(29)22(30)25-23(31)26(21)3)15-27-11-13-28(14-12-27)17-5-7-18(32-4)8-6-17/h5-8,16H,9-15H2,1-4H3,(H,25,30,31)

InChI Key

VYRFKSWIFMIVJL-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.